Cas no 381-88-4 (1,1,1-trifluoro-2-butanone)

1,1,1-トリフルオロ-2-ブタノンは、分子式C4H5F3Oで表されるフッ素化ケトンです。この化合物は、高い熱安定性と化学的安定性を有し、有機合成反応において有用な中間体として機能します。特に、フッ素原子の導入により、極性や反応性が調整され、医薬品や農薬の合成において重要な役割を果たします。また、低沸点と適度な溶解性を兼ね備えており、溶媒としても利用可能です。その特性から、精密化学や材料科学分野での応用が期待されています。

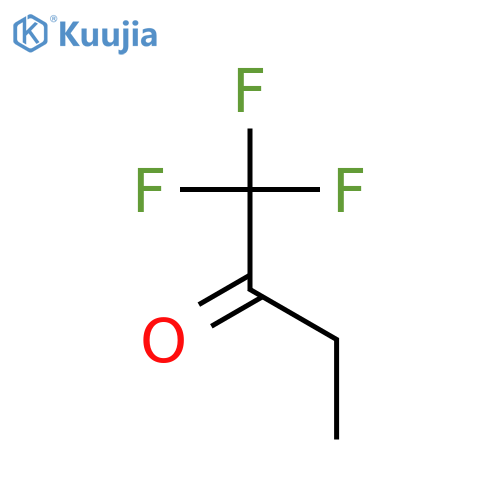

1,1,1-trifluoro-2-butanone structure

商品名:1,1,1-trifluoro-2-butanone

1,1,1-trifluoro-2-butanone 化学的及び物理的性質

名前と識別子

-

- 1,1,1-trifluoro-2-butanone

- Trifluorobutanone1

- Ethyl 1,1,1-trifluoromethyl ketone~1,1,1-Trifluoromethyl ethyl ketone

- 1,1,1-Trifluorobutan-2-one

- MFCD00190641

- 1,1,1-trifluorobutane-2-one

- ULCVUBGAIDUPFF-UHFFFAOYSA-N

- F17335

- EN300-119804

- SCHEMBL458908

- ethyl trifluoromethyl ketone

- AB89679

- 381-88-4

- NSC-42602

- trifluoromethylethylketone

- FS-3838

- FT-0605944

- DTXSID10959050

- 1,1,1-Trifluoro-2-butanone, 95%

- trifluoro-2-butanone

- UNII-DU2S3EQD9U

- 2-(4-FLUOROPHENYL)-4(5H)-THIAZOLONE

- 2-Butanone,1,1-trifluoro-

- 2-Butanone, 1,1,1-trifluoro-

- NSC42602

- DU2S3EQD9U

- AMY1237

- trifluoromethyl ethyl ketone

- AKOS005063654

- 1,1-Trifluoro-2-butanone

- Ethyl Trifluoromethyl Ketone; NSC 42602

- BBL102238

- DB-011812

- STL556037

-

- MDL: MFCD00190641

- インチ: InChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2H2,1H3

- InChIKey: QBVHMPFSDVNFAY-UHFFFAOYSA-N

- ほほえんだ: CCC(=O)C(F)(F)F

- BRN: 1702220

計算された属性

- せいみつぶんしりょう: 126.02900

- どういたいしつりょう: 126.02924926 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 93.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 17.1Ų

- ぶんしりょう: 126.08

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 0.929 g/mL at 25 °C(lit.)

- ふってん: 50-51 °C(lit.)

- フラッシュポイント: 華氏温度:1.4°f< br / >摂氏度:-17°C< br / >

- 屈折率: n20/D 1.322(lit.)

- PSA: 17.07000

- LogP: 1.52780

- ようかいせい: 使用できません

1,1,1-trifluoro-2-butanone セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225

- 警告文: P210

- 危険物輸送番号:UN 1993 3/PG 1

- WGKドイツ:3

- 危険カテゴリコード: 11

- セキュリティの説明: S9-S16-S29-S33

-

危険物標識:

- 包装等級:II

- 包装グループ:II

- 危険レベル:3

- リスク用語:R11; R36/37/38

- セキュリティ用語:3

1,1,1-trifluoro-2-butanone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1,1,1-trifluoro-2-butanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL708-20g |

1,1,1-trifluoro-2-butanone |

381-88-4 | 95% | 20g |

1064.0CNY | 2021-07-13 | |

| Ambeed | A910599-25g |

1,1,1-Trifluoro-2-butanone |

381-88-4 | 95% | 25g |

$108.0 | 2024-04-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 542628-5G |

1,1,1-trifluoro-2-butanone |

381-88-4 | 95% | 5G |

¥1484.89 | 2022-02-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15310-5g |

1,1,1-TRIFLUORO-2-BUTANONE |

381-88-4 | 96% | 5g |

¥558.0 | 2023-09-06 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102787-25g |

1,1,1-trifluoro-2-butanone |

381-88-4 | 96% | 25g |

¥784.90 | 2023-09-01 | |

| Apollo Scientific | PC7289T-100g |

1,1,1-Trifluorobutan-2-one |

381-88-4 | 95% | 100g |

£260.00 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102787-1g |

1,1,1-trifluoro-2-butanone |

381-88-4 | 96% | 1g |

¥88.90 | 2023-09-01 | |

| Enamine | EN300-119804-100.0g |

1,1,1-trifluorobutan-2-one |

381-88-4 | 93% | 100.0g |

$243.0 | 2023-02-18 | |

| Oakwood | 001574-500g |

1,1,1-Trifluoro-2-butanone |

381-88-4 | 95+% | 500g |

$1095.00 | 2024-07-19 | |

| Advanced ChemBlocks | P38408-100G |

1,1,1-Trifluorobutan-2-one |

381-88-4 | 95% | 100G |

$360 | 2023-09-16 |

1,1,1-trifluoro-2-butanone 関連文献

-

Yolanda Díaz-de-Mera,Alfonso Aranda,Alberto Notario,Ana Rodríguez,Diana Rodríguez,Iván Bravo Phys. Chem. Chem. Phys. 2015 17 22991

-

Greta Colombo Dugoni,Alessandro Sacchetti,Andrea Mele Org. Biomol. Chem. 2020 18 8395

-

Chuanle Zhu,Chi Liu,Hao Zeng,Fulin Chen,Huanfeng Jiang Org. Chem. Front. 2019 6 858

-

4. Perfluoroalkyl Grignard and Grignard-type reagents. Part IV. Trifluoromethylmagnesium iodideR. N. Haszeldine J. Chem. Soc. 1954 1273

-

F. Meyer Chem. Commun. 2016 52 3077

381-88-4 (1,1,1-trifluoro-2-butanone) 関連製品

- 383-56-2(1,1,1-Trifluoropentan-2-one)

- 141022-99-3(PACOCF3)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:381-88-4)1,1,1-三氟丁酮

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ